

N-3-Chlorophenylanthranilic Acid: Comprehensive Safety, Handling, and Pharmacological Application Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>N</i> -3-Chlorophenylanthranilic acid
CAS No.:	22394-36-1
Cat. No.:	B14707039

[Get Quote](#)

Executive Summary

N-3-Chlorophenylanthranilic acid (CAS 13278-36-9), also known as Clofenamic acid or 2-(3-Chloroanilino)benzoic acid, is a synthetic anthranilic acid derivative. Structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid and flufenamic acid, this compound serves a critical dual purpose in modern laboratory environments. It is utilized both as a versatile intermediate in organic synthesis and as a potent pharmacological probe for studying cyclooxygenase (COX) inhibition and ion channel modulation.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. The following sections detail the causality behind handling procedures, self-validating experimental workflows, and the mechanistic pathways governing the compound's behavior in vitro.

Physicochemical Profiling & Causality in Handling

Understanding the physicochemical nature of **N-3-Chlorophenylanthranilic acid** is essential for determining the correct handling and storage procedures. The molecule features a highly lipophilic diphenylamine core substituted with a carboxylic acid and a chlorine atom.

- **Solubility & Solvent Selection:** The compound exhibits poor aqueous solubility due to its high partition coefficient (LogP ~ 4.5). Consequently, 100% Dimethyl Sulfoxide (DMSO) or absolute ethanol must be used as the primary solvent for stock solutions. Attempting to dissolve the powder directly in aqueous buffers will result in micelle formation or precipitation, invalidating downstream assays.
- **Stability & Storage:** The secondary amine and aromatic ring system are susceptible to photo-oxidation. Therefore, all stock solutions must be stored in amber glass vials. Plastic microcentrifuge tubes should be avoided for long-term storage of DMSO stocks, as DMSO can leach plasticizers that interfere with sensitive electrophysiological recordings.

Table 1: Physicochemical & Identification Data

Property	Value
Chemical Name	N-(3-Chlorophenyl)anthranilic acid
CAS Number	13278-36-9
Molecular Formula	C ₁₃ H ₁₀ ClNO ₂
Molecular Weight	247.68 g/mol
Appearance	Off-white to pale yellow powder
Primary Solvents	DMSO, Ethanol

Hazard Identification & Safety Protocols

While **N-3-Chlorophenylanthranilic acid** is not highly toxic, it is a localized irritant. Adherence to the Global Harmonized System (GHS) guidelines is mandatory to ensure operator safety and prevent cross-contamination in the laboratory .

Table 2: GHS Hazard Statements & Precautionary Directives

GHS Code	Hazard / Precautionary Statement	Causality & Mitigation Strategy
H315	Causes skin irritation	Mitigation: Wear nitrile gloves (minimum 4 mil thickness). The lipophilic nature allows rapid dermal absorption.
H319	Causes serious eye irritation	Mitigation: Use tight-fitting chemical safety goggles to prevent micro-dust contact.
H335	May cause respiratory irritation	Mitigation: Handle dry powder exclusively within a certified Class II fume hood.
P261	Avoid breathing dust/fumes/gas	Mitigation: Utilize anti-static weighing boats to minimize aerosolized dust during transfer.
P305+P351	IF IN EYES: Rinse cautiously	Mitigation: Locate the nearest emergency eyewash station prior to handling the solid powder.

Experimental Workflows & Protocols

Protocol 1: Preparation of Self-Validating 10 mM Stock Solutions

To ensure reproducibility in in vitro assays, stock solutions must be prepared with a self-validating step to confirm complete dissolution.

- Weighing: Inside a fume hood, weigh exactly 24.77 mg of **N-3-Chlorophenylanthranilic acid** using a calibrated analytical balance.
- Dissolution: Transfer the powder to a 15 mL glass vial. Add exactly 10.0 mL of anhydrous, cell-culture grade DMSO.

- Agitation: Vortex the mixture at maximum speed for 2 minutes.
- Validation (Optical Check): Hold the vial against a strong light source. The solution must be completely transparent with no visible particulates. Causality: If particulates remain, local concentrations will vary, ruining dose-response curves. If needed, sonicate in a water bath at 37°C for 5 minutes.
- Aliquoting: Dispense 100 µL aliquots into sterile, amber glass vials with PTFE-lined caps to prevent photo-degradation.
- Storage: Store at -20°C in a desiccator.

Figure 1: Standardized workflow for **N-3-Chlorophenylanthranilic acid** preparation and storage.

Protocol 2: Electrophysiology Bath Solution Preparation

When using this compound to study Transient Receptor Potential (TRP) channels or Calcium-Activated Chloride Channels (CaCCs), the final vehicle concentration must be strictly controlled to prevent artifactual data .

- Thawing: Remove one 100 µL amber vial (10 mM stock) from -20°C and allow it to equilibrate to room temperature for 15 minutes to prevent condensation from introducing water into the DMSO stock.
- Dilution: Pipette 10 µL of the 10 mM stock into 100 mL of Artificial Cerebrospinal Fluid (ACSF) or standard extracellular bath solution to achieve a final concentration of 1 µM.
- Causality of Dilution Ratio: This 1:10,000 dilution ensures the final DMSO concentration is 0.01% (v/v). DMSO concentrations $\geq 0.1\%$ are known to alter lipid bilayer fluidity and induce artifactual changes in baseline ion channel gating.
- Validation (Precipitation Check): Before perfusing the solution over patched cells, examine a 10 µL drop of the final solution under a phase-contrast microscope (40x objective). The absence of micro-crystals validates that the compound remains fully in solution at the working concentration.

Mechanistic Pathway: Dual Pharmacological Action

Fenamate derivatives like **N-3-Chlorophenylanthranilic acid** exhibit pleiotropic cellular effects. They classically inhibit the Cyclooxygenase (COX) pathway, reducing prostaglandin synthesis. Concurrently, they act directly on the plasma membrane to modulate TRP channels (e.g., TRPM3, TRPA1) and block chloride channels, thereby regulating cellular excitability independently of their anti-inflammatory action .

Figure 2: Dual pharmacological signaling pathways of fenamate analogs.

References

- Title: PubChem Compound Summary for CID 83293, N-(3-Chlorophenyl)anthranilic acid | Source: National Center for Biotechnology Information | URL:[[Link](#)]
- Title: Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 | Source: British Journal of Pharmacology | URL:[[Link](#)]
- Title: Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? | Source: Pharmaceuticals | URL:[[Link](#)]
- To cite this document: BenchChem. [N-3-Chlorophenylanthranilic Acid: Comprehensive Safety, Handling, and Pharmacological Application Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14707039/docs#n-3-chlorophenylanthranilic-acid-comprehensive-safety-handling-and-pharmacological-application-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)